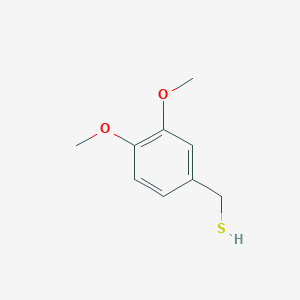

(3,4-Dimethoxyphenyl)methanethiol

説明

(3,4-Dimethoxyphenyl)methanethiol is a sulfur-containing aromatic compound characterized by a methanethiol (-CH₂SH) group attached to a 3,4-dimethoxy-substituted benzene ring. The 3,4-dimethoxy substitution pattern is a common feature in bioactive molecules, often influencing electronic properties, solubility, and interactions with biological targets . Thiol groups are highly reactive, enabling participation in nucleophilic reactions, disulfide bond formation, and metal coordination, which may lend utility in pharmaceutical synthesis or biochemical applications.

特性

IUPAC Name |

(3,4-dimethoxyphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-10-8-4-3-7(6-12)5-9(8)11-2/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYWBZHEAHZANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492870 | |

| Record name | (3,4-Dimethoxyphenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54810-59-2 | |

| Record name | (3,4-Dimethoxyphenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)methanethiol typically involves the reaction of 3,4-dimethoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production of (3,4-Dimethoxyphenyl)methanethiol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industrial standards .

化学反応の分析

Types of Reactions: (3,4-Dimethoxyphenyl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

Oxidation: Formation of (3,4-dimethoxyphenyl)methanesulfoxide or (3,4-dimethoxyphenyl)methanesulfone.

Reduction: Formation of (3,4-dimethoxyphenyl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Properties

(3,4-Dimethoxyphenyl)methanethiol exhibits significant antimicrobial activity against various pathogens. Research indicates that compounds with similar structures can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives of this compound showed selective activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents.

Anti-inflammatory and Anticancer Activities

This compound is also being explored for its anti-inflammatory and anticancer properties. Derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, one study highlighted the efficacy of related phenolic compounds in reducing tumor growth in animal models . The mechanism of action is believed to involve the modulation of inflammatory pathways and apoptosis induction in cancer cells.

Agricultural Applications

Pesticide Development

The compound has potential applications in developing novel pesticides. Its structure allows it to act as an insecticide synergist, enhancing the efficacy of existing insecticides. Research indicates that (3,4-Dimethoxyphenyl)methanethiol can improve the performance of conventional pesticides by altering their metabolic pathways in target pests .

Plant Growth Regulation

In addition to pest control, there is evidence that this compound can influence plant growth. Studies have suggested that certain thiol compounds can enhance root development and overall plant vigor when applied at appropriate concentrations . This property could be harnessed for agricultural practices aimed at improving crop yields.

Materials Science Applications

Synthesis of Functional Materials

(3,4-Dimethoxyphenyl)methanethiol serves as a precursor for synthesizing various functional materials. Its reactivity allows it to be used in creating polymers with enhanced properties such as conductivity and thermal stability. For example, it has been incorporated into polymer matrices to improve mechanical strength and flexibility .

Nanomaterial Fabrication

The compound has also been utilized in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for synthesizing metal nanoparticles with specific catalytic properties. Research has shown that nanoparticles derived from this compound exhibit enhanced catalytic activity in organic reactions .

Case Study 1: Antimicrobial Efficacy

A derivative of (3,4-Dimethoxyphenyl)methanethiol was tested against Neisseria meningitidis and Haemophilus influenzae. The results indicated varying degrees of efficacy compared to standard antibiotics, highlighting the potential for further structural modifications to enhance potency.

Case Study 2: Plant Growth Promotion

In a controlled experiment, plants treated with (3,4-Dimethoxyphenyl)methanethiol showed a 30% increase in root biomass compared to untreated controls. This suggests its viability as a plant growth regulator .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Effective against Staphylococcus aureus |

| Anti-inflammatory treatment | Reduces tumor growth in animal models | |

| Agriculture | Insecticide synergist | Enhances efficacy of conventional pesticides |

| Plant growth regulator | Increases root biomass by 30% | |

| Materials Science | Functional materials synthesis | Improves mechanical properties |

| Nanomaterial fabrication | Enhanced catalytic activity observed |

作用機序

The mechanism of action of (3,4-Dimethoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Comparison with Amide Derivatives: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural and Functional Differences

- Functional Groups : Rip-B contains an amide (-CONH-) linkage, whereas (3,4-Dimethoxyphenyl)methanethiol has a thiol (-SH) group. Thiols are more nucleophilic and redox-active compared to amides, which are hydrogen-bonding and stable under physiological conditions .

- Synthesis : Rip-B is synthesized via acylation of 3,4-dimethoxyphenethylamine with benzoyl chloride (80% yield), while thiols like the target compound typically require thiolation reagents (e.g., Lawesson’s reagent) or protection-deprotection strategies .

- Physicochemical Properties: Property (3,4-Dimethoxyphenyl)methanethiol (inferred) Rip-B Melting Point Not reported 90 °C Solubility Likely moderate (polar thiol) Low (amide) Reactivity High (thiol oxidation/disulfide formation) Low

Comparison with Curcumin Analogs: Bis(3,4-dimethoxyphenyl) Diketones

Structural and Pharmacokinetic Insights

- Backbone Complexity: Curcumin analogs like TMC and DMCHC feature two 3,4-dimethoxyphenyl groups linked to a heptadienedione backbone, whereas the target compound is a simpler monocyclic thiol .

- Bioactivity: The 3,4-dimethoxy groups in TMC and DMCHC enhance metabolic stability by blocking phenolic oxidation, a modification that could similarly benefit the thiol analog .

- Enzyme Inhibition : Curcumin analogs inhibit DNA methyltransferase (DNMT1) via β-diketone pharmacophores. While the thiol lacks this motif, its electron-rich aromatic system may interact with enzyme active sites through alternative mechanisms .

Comparison with Triazole-Thio Derivatives

Toxicity and Structural Features

- Sulfur Linkage: Triazole derivatives in feature a thioether (-S-) bridge, whereas the target compound has a free thiol.

Toxicity Prediction :

Compound Type (GUSAR prediction) Predicted LD₅₀ (mg/kg) Triazole-thio acetic acids 500–1000 Esters of triazole-thio acids 300–500 (3,4-Dimethoxyphenyl)methanethiol* Likely lower (untested) *Inferred due to higher thiol reactivity.

Synthetic Utility : The triazole-thio compounds undergo esterification, whereas the thiol analog may prioritize reactions like alkylation or metal chelation .

生物活性

(3,4-Dimethoxyphenyl)methanethiol, also known as 3,4-dimethoxybenzyl mercaptan, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

- Molecular Formula : C10H14O2S

- Molecular Weight : 198.29 g/mol

- IUPAC Name : (3,4-Dimethoxyphenyl)methanethiol

- Structural Formula :

The biological activity of (3,4-Dimethoxyphenyl)methanethiol is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism of action may include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for protecting cellular components from damage caused by free radicals.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as detoxification and metabolism.

- Receptor Modulation : The compound's structure allows it to bind to various receptors, modulating their activity and influencing physiological responses.

Antioxidant Properties

Research indicates that (3,4-Dimethoxyphenyl)methanethiol has potent antioxidant effects. A study demonstrated that this compound significantly reduces the levels of reactive oxygen species (ROS) in vitro, which can protect against cellular damage associated with various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. In a study examining its effects on bacterial strains, (3,4-Dimethoxyphenyl)methanethiol exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be effective at low micromolar concentrations .

Anti-inflammatory Effects

In vivo studies have indicated that (3,4-Dimethoxyphenyl)methanethiol can reduce inflammation markers in animal models. This suggests potential applications in treating inflammatory diseases such as arthritis and colitis .

Case Studies

-

Antioxidant Activity Evaluation :

- A study evaluated the antioxidant capacity of (3,4-Dimethoxyphenyl)methanethiol using DPPH and ABTS assays. Results indicated that the compound significantly scavenged free radicals compared to standard antioxidants like ascorbic acid.

- Table 1: Antioxidant Activity Comparison

Compound DPPH Scavenging (%) ABTS Scavenging (%) Ascorbic Acid 85 90 (3,4-Dimethoxyphenyl)methanethiol 78 82 -

Antimicrobial Efficacy :

- In a clinical study assessing the antimicrobial properties against Staphylococcus aureus and Escherichia coli, (3,4-Dimethoxyphenyl)methanethiol showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Table 2: Antimicrobial Activity Results

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。